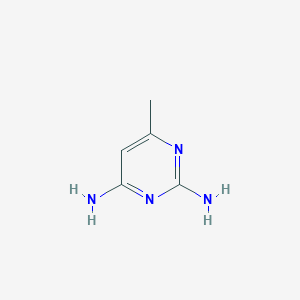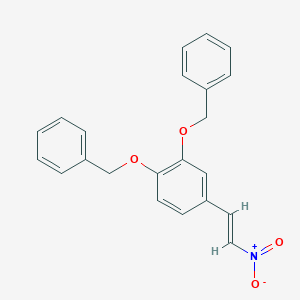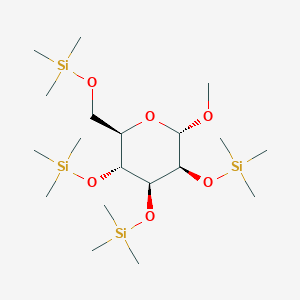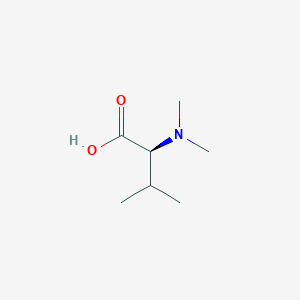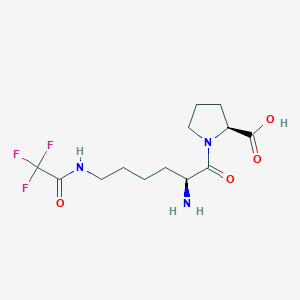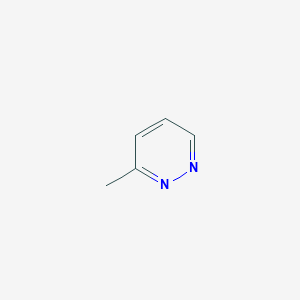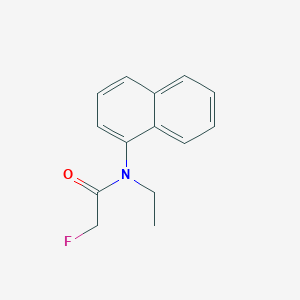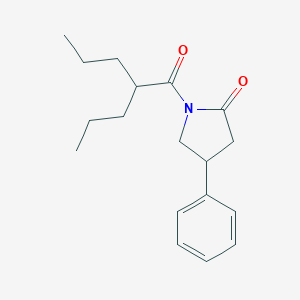
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, also known as Popp, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Popp is a cyclic amide derivative of the fatty acid 2-oxoheptanoic acid and has a molecular formula of C21H27NO2.
Mécanisme D'action
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in acetylcholine concentration in the brain, and the reduction of oxidative stress. These effects may contribute to the potential therapeutic benefits of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in animal and human trials.
Méthodes De Synthèse
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- can be synthesized through a multistep process involving the reaction of 2-oxoheptanoic acid with propylmagnesium bromide, followed by the reaction with phenylmagnesium bromide and then cyclization with acetic anhydride. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
137427-76-0 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-phenyl-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO2/c1-3-8-15(9-4-2)18(21)19-13-16(12-17(19)20)14-10-6-5-7-11-14/h5-7,10-11,15-16H,3-4,8-9,12-13H2,1-2H3 |
Clé InChI |
XJCMFNRCIUXOBH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Synonymes |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



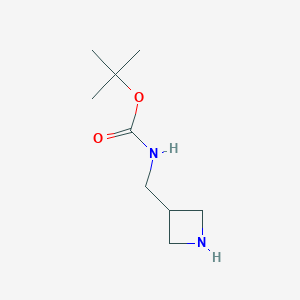
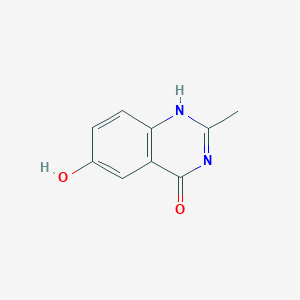

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
